molecular formula C16H14O3 B11858800 7-Methoxy-2-phenyl-2H-1-benzopyran-6-ol CAS No. 66821-52-1

7-Methoxy-2-phenyl-2H-1-benzopyran-6-ol

Katalognummer: B11858800
CAS-Nummer: 66821-52-1
Molekulargewicht: 254.28 g/mol
InChI-Schlüssel: WIABBHIPIMNVIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Methoxy-2-phenyl-2H-1-benzopyran-6-ol is a chemical compound belonging to the class of benzopyrans. It is characterized by a methoxy group at the 7th position, a phenyl group at the 2nd position, and a hydroxyl group at the 6th position on the benzopyran ring. This compound is known for its diverse applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2-phenyl-2H-1-benzopyran-6-ol typically involves the condensation of appropriate phenolic and methoxybenzaldehyde derivatives. One common method is the Pechmann condensation, which involves the reaction of phenol with a β-keto ester in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Pechmann condensation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

7-Methoxy-2-phenyl-2H-1-benzopyran-6-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The methoxy and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, or nitrating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of benzopyranone derivatives.

    Reduction: Formation of dihydrobenzopyran derivatives.

    Substitution: Formation of various substituted benzopyran derivatives.

Wissenschaftliche Forschungsanwendungen

7-Methoxy-2-phenyl-2H-1-benzopyran-6-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 7-Methoxy-2-phenyl-2H-1-benzopyran-6-ol involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing signal transduction pathways. The exact mechanism can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    7-Methoxy-2H-1-benzopyran-2-one:

    7-Methoxy-2-phenyl-4H-1-benzopyran: Similar structure but differs in the position of the hydroxyl group.

Uniqueness

7-Methoxy-2-phenyl-2H-1-benzopyran-6-ol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of methoxy, phenyl, and hydroxyl groups makes it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

66821-52-1

Molekularformel

C16H14O3

Molekulargewicht

254.28 g/mol

IUPAC-Name

7-methoxy-2-phenyl-2H-chromen-6-ol

InChI

InChI=1S/C16H14O3/c1-18-16-10-15-12(9-13(16)17)7-8-14(19-15)11-5-3-2-4-6-11/h2-10,14,17H,1H3

InChI-Schlüssel

WIABBHIPIMNVIQ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C2C=CC(OC2=C1)C3=CC=CC=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.